molecular formula C10H13N3O4 B8170265 2-Isopropoxy-3-nitro-benzoic acid hydrazide

2-Isopropoxy-3-nitro-benzoic acid hydrazide

Cat. No.: B8170265
M. Wt: 239.23 g/mol
InChI Key: JQBPQIMKCVIXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-3-nitro-benzoic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-nitro-benzoic acid hydrazide typically involves the reaction of 2-Isopropoxy-3-nitro-benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-Isopropoxy-3-nitro-benzoic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-nitro-benzoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Isopropoxy-3-amino-benzoic acid hydrazide.

    Reduction: Formation of 2-Isopropoxy-3-nitro-benzoic acid azide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxy-3-nitro-benzoic acid hydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-3-nitro-benzoic acid: Lacks the hydrazide moiety but shares the isopropoxy and nitro groups.

    3-Nitro-benzoic acid hydrazide: Lacks the isopropoxy group but contains the nitro and hydrazide moieties.

    2-Isopropoxy-benzoic acid hydrazide: Lacks the nitro group but contains the isopropoxy and hydrazide moieties.

Uniqueness

2-Isopropoxy-3-nitro-benzoic acid hydrazide is unique due to the combination of its isopropoxy, nitro, and hydrazide groups This combination imparts distinct chemical properties and biological activities that are not observed in the similar compounds listed above

Properties

IUPAC Name

3-nitro-2-propan-2-yloxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-6(2)17-9-7(10(14)12-11)4-3-5-8(9)13(15)16/h3-6H,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBPQIMKCVIXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.